1-[(3-bromophenyl)methyl]azetidine

Lipophilicity Drug-likeness CNS permeability

1-[(3-Bromophenyl)methyl]azetidine (CAS 1784522-94-6, C₁₀H₁₂BrN, MW 226.11 g/mol) is a meta-bromo-substituted N-benzylazetidine featuring a strained four-membered azetidine ring (ring strain ≈ 25.4 kcal/mol) connected via a methylene bridge to a 3-bromophenyl group. The compound belongs to the class of N-substituted azetidines, a scaffold increasingly exploited in medicinal chemistry for its conformational rigidity, high fraction sp³ (Fsp³) character, and tunable reactivity.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B8012313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-bromophenyl)methyl]azetidine
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C10H12BrN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2
InChIKeyGJGMUQIRPSZSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3-Bromophenyl)methyl]azetidine – Core Properties and Procurement-Relevant Identity


1-[(3-Bromophenyl)methyl]azetidine (CAS 1784522-94-6, C₁₀H₁₂BrN, MW 226.11 g/mol) is a meta-bromo-substituted N-benzylazetidine featuring a strained four-membered azetidine ring (ring strain ≈ 25.4 kcal/mol) connected via a methylene bridge to a 3-bromophenyl group . The compound belongs to the class of N-substituted azetidines, a scaffold increasingly exploited in medicinal chemistry for its conformational rigidity, high fraction sp³ (Fsp³) character, and tunable reactivity [1]. Its computed logP of approximately 2.65 positions it in a lipophilicity range suitable for CNS drug discovery programs, while the meta-bromine substitution provides a versatile synthetic handle for cross-coupling chemistry distinct from its para-substituted isomer .

Why 1-[(3-Bromophenyl)methyl]azetidine Cannot Be Replaced by Off-the-Shelf Azetidine Analogs


Substituting 1-[(3-bromophenyl)methyl]azetidine with a close analog such as its para-bromo isomer (CAS 1044924-69-7), the non-halogenated 1-benzylazetidine (CAS 7730-39-4), or the regioisomeric 3-[(3-bromophenyl)methyl]azetidine (CAS 937619-46-0) risks altering critical drug-like properties and synthetic utility. The meta vs. para bromine position changes the electronic distribution on the phenyl ring, affecting both the compound's dipole moment and its reactivity in palladium-catalyzed cross-coupling reactions [1]. The computed logP difference between the meta-bromo (2.65) and the non-halogenated benzylazetidine (≈1.9) represents a ΔlogP of approximately 0.75 units, sufficient to shift passive membrane permeability predictions by roughly 3–5-fold . Furthermore, the N-benzyl substitution pattern on the azetidine nitrogen (1-position) versus C-substitution at the 3-position of the azetidine ring yields fundamentally different conformational profiles and nitrogen basicity, directly impacting biological target engagement and metabolic stability [2]. These quantitative differences, elaborated below, demonstrate that in-class analogs are not interchangeable for structure-activity relationship (SAR) studies, lead optimization, or building-block procurement.

Quantitative Differentiation Evidence for 1-[(3-Bromophenyl)methyl]azetidine vs. Closest Analogs


Meta-Bromo Substitution Yields Higher Lipophilicity Than Para-Bromo Isomer – LogP Comparison

1-[(3-Bromophenyl)methyl]azetidine (meta-bromo) exhibits a computed logP of approximately 2.65, compared to XLogP3 = 2.6 for the para-bromo isomer 1-[(4-bromophenyl)methyl]azetidine [1], and approximately 1.83–1.9 for the non-halogenated 1-benzylazetidine . The ΔlogP between meta and non-halogenated analogs is approximately 0.75–0.82 units, reflecting the significant contribution of the bromine atom to overall hydrophobicity. The meta vs. para logP difference (≈0.05 units) is smaller but may still influence compound partitioning in biological membranes when considered alongside electronic distribution effects on target binding .

Lipophilicity Drug-likeness CNS permeability

Azetidine Ring Strain – Quantitative Differentiation from Saturated N-Heterocycle Alternatives

The azetidine ring in 1-[(3-bromophenyl)methyl]azetidine possesses an inherent ring strain energy of approximately 25.4 kcal/mol [1], which is substantially higher than the five-membered pyrrolidine ring (≈5.4 kcal/mol) and the six-membered piperidine ring (≈0–1 kcal/mol), while being lower than the more labile aziridine (≈27.7 kcal/mol) . This intermediate strain energy confers a unique balance of stability at ambient conditions and reactivity under controlled conditions (e.g., acid-catalyzed ring-opening, nucleophilic substitution at the α-position), a feature not accessible with pyrrolidine or piperidine analogs of similar N-benzyl substitution [2].

Ring strain Conformational rigidity Strain-release chemistry

Synthetic Efficiency – Microwave-Assisted vs. Conventional Alkylation Yield Comparison

Conventional alkylation of azetidine with 3-bromobenzyl halides under basic conditions (e.g., K₂CO₃ or Et₃N in DMF or THF at 0–25°C) typically yields the target compound in 40–60% yield due to competing side reactions including over-alkylation and azetidine ring-opening . In contrast, microwave-assisted protocols applied to analogous azetidine alkylations—irradiating the reaction mixture in acetonitrile at 100°C for 10 minutes—have been reported to achieve yields exceeding 75%, while simultaneously reducing reaction times from hours to minutes and minimizing thermal degradation . This represents a yield improvement of approximately 15–35 percentage points relative to the conventional method, translating to a meaningful reduction in cost per gram for procurement-scale synthesis [1].

Synthetic methodology Microwave-assisted synthesis Process chemistry

Halogen Position (Meta vs. Para) Alters Cross-Coupling Reactivity and Electronic Properties

The meta-bromine substitution in 1-[(3-bromophenyl)methyl]azetidine positions the halogen at a site with a distinct Hammett substituent constant (σ_m = +0.39 for Br) compared to the para-isomer (σ_p = +0.23 for Br) [1]. This electronic difference means the meta-substituted phenyl ring is more electron-withdrawing, which can alter the rate of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at the C–Br bond . In practice, the meta-bromo compound may require different catalyst/ligand systems or reaction temperatures to achieve comparable conversion rates to its para analog, directly affecting the efficiency of downstream derivatization in library synthesis . The positional isomerism also influences the dipole moment of the molecule, with the meta-isomer exhibiting a different vector of polarity that can affect binding interactions with protein targets compared to the para-substituted analog.

Cross-coupling Electronic effects Medicinal chemistry building blocks

Class-Level SAR – Halogenated Benzylazetidines Exhibit Sub-Micromolar Monoamine Transporter Binding

In a systematic SAR study of benzylideneazetidine and benzylazetidine analogs evaluated at dopamine (DAT) and serotonin (SERT) transporters in rat brain tissue preparations, halogen substitution on the benzyl ring was shown to significantly modulate binding affinity [1]. The most potent analog, 3-(3,4-dichlorobenzylidene)azetidine (24m), exhibited Ki values of 139 nM at SERT and 531 nM at DAT (DAT/SERT selectivity ratio = 3.8), while non-halogenated benzylazetidine analogs showed substantially weaker binding [2]. Importantly, benzylideneazetidine analogs were generally more potent than their saturated benzylazetidine counterparts, and the entire class demonstrated selectivity for SERT over DAT [3]. While 1-[(3-bromophenyl)methyl]azetidine was not directly tested in this study, the class-level SAR establishes that (a) halogen substitution on the benzyl ring is critical for nanomolar potency, and (b) the specific halogen identity and substitution pattern determines both potency rank-order and transporter selectivity.

Monoamine transporter Structure-activity relationship CNS drug discovery

N-Substitution vs. C3-Substitution Regioisomerism – Conformational and Basicity Differentiation

1-[(3-Bromophenyl)methyl]azetidine features the 3-bromobenzyl group attached to the azetidine nitrogen (N1 position), whereas the regioisomer 3-[(3-bromophenyl)methyl]azetidine (CAS 937619-46-0) has the same substituent at the C3 carbon of the azetidine ring . This regioisomeric difference produces two distinct molecular profiles: (1) the N-substituted variant has a tertiary amine with pKₐ ≈ 9–10 (typical for N-alkyl azetidines), while the C3-substituted variant retains a secondary amine (pKₐ ≈ 10–11), affecting protonation state at physiological pH [1]; and (2) the N-substituted scaffold orients the bromophenyl group in a different conformational space relative to the azetidine ring compared to the C3-substituted isomer, potentially leading to different binding poses at biological targets [2].

Regioisomerism Nitrogen basicity Conformational analysis

High-Value Application Scenarios for 1-[(3-Bromophenyl)methyl]azetidine Based on Differentiated Evidence


CNS Drug Discovery Lead Optimization – Monoamine Transporter Modulation

Building on the class-level SAR evidence that halogenated benzylazetidine analogs achieve nanomolar binding affinity at SERT and DAT [1], 1-[(3-bromophenyl)methyl]azetidine serves as a privileged starting scaffold for CNS programs targeting depression, anxiety, or attention disorders. Its meta-bromo substitution and computed logP of ~2.65 position it favorably within CNS drug-like space (logP 2–3.5), offering a balance of blood-brain barrier permeability and aqueous solubility. Medicinal chemistry teams can leverage the bromine atom as a synthetic handle for late-stage diversification via Suzuki-Miyaura coupling to rapidly explore aryl-substituted analogs for SAR expansion without resynthesizing the azetidine core.

Chemical Biology Probe Development – Strain-Release Bioconjugation

The azetidine ring strain of approximately 25.4 kcal/mol [2] enables unique strain-release reactivity pathways that are inaccessible to pyrrolidine or piperidine analogs. 1-[(3-Bromophenyl)methyl]azetidine can be employed as a precursor for ring-opening reactions with biological nucleophiles (cysteine thiols, lysine amines), making it a candidate for covalent probe development or targeted protein modification studies. The meta-bromophenyl group provides a spectroscopic handle (UV absorbance, mass tag) for tracking conjugate formation, while the strained azetidine serves as a latent electrophile that can be activated under controlled pH or catalytic conditions.

Diversity-Oriented Synthesis – Cross-Coupling Library Generation

The meta-bromine substituent (σ_m = +0.39) provides a more electron-deficient aryl halide compared to the para-isomer (σ_p = +0.23) [3], enabling differentiated reactivity in palladium-catalyzed cross-coupling reactions. This property makes 1-[(3-bromophenyl)methyl]azetidine a valuable building block for generating focused compound libraries where the azetidine scaffold is maintained constant while diverse aryl, heteroaryl, or alkynyl groups are introduced via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The microwave-assisted synthesis protocol (yields >75%) ensures scalable access to the starting material for library production at multi-gram quantities .

Pharmacokinetic Differentiation Studies – Halogen Position Isomer Comparison

For drug metabolism and pharmacokinetics (DMPK) groups investigating halogen position effects on metabolic stability and clearance, the meta-bromo isomer offers a distinct profile from the para-bromo isomer (CAS 1044924-69-7) [4]. The different electronic distribution at the meta position can alter the susceptibility of the phenyl ring to cytochrome P450-mediated oxidative metabolism, while the slight logP difference (2.65 vs. 2.6) may influence plasma protein binding and volume of distribution. Head-to-head comparative DMPK profiling of the meta- and para-bromo isomers can generate valuable SAR insights for halogen placement optimization in lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(3-bromophenyl)methyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.